Berchemolide
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Overview
Description
Berchemolide is a natural product found in Berchemia racemosa with data available.
Scientific Research Applications
Isolation and Structural Analysis
Berchemolide, a phenol glycoside, was first isolated from the stems of Berchemia racemosa, exhibiting a unique dimeric dilactone structure with a 22-membered ring. Its structure was determined through spectral and chemical investigations, including MNDO calculations (Sakurai et al., 1992).
Synthetic Achievements
The total synthesis of this compound was achieved via fluorous mixture synthesis, highlighting advancements in synthetic chemistry and its potential for creating complex natural products (Kojima et al., 2009).
Pharmacological Potential
Studies have explored the potential pharmacological applications of this compound. For instance, this compound was isolated from Schoenoplectus tabernaemontani, showing anti-oxidative activity against H2O2-induced damage in renal tubular epithelial cells (Peng et al., 2019).
Antidepressant Effects
Research on Berchemia berchemiaefolia, containing this compound, indicated antidepressant-like effects in rat models, suggesting a relationship between this compound and the down-regulation of NFkB activity (Jin et al., 2014).
Gastrointestinal Applications
Berchemia berchemiaefolia extract demonstrated medicinal effects in a rat model of irritable bowel syndrome (IBS), indicating potential therapeutic applications for gastrointestinal disorders (Lee et al., 2014).
Antioxidant and Analgesic Activities
Another study showed that Berchemia berchemiaefolia extract exhibits significant antioxidant and analgesic activities, suggesting its potential in pain management and oxidative stress mitigation (Lee et al., 2017).
Properties
CAS No. |
142569-83-3 |
---|---|
Molecular Formula |
C28H34O16 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxymethyl]oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C28H34O16/c1-11-7-13(4-5-14(11)41-27-23(34)21(32)19(30)17(9-29)43-27)26(38)40-10-18-20(31)22(33)24(35)28(44-18)42-15-6-3-12(25(36)37)8-16(15)39-2/h3-8,17-24,27-35H,9-10H2,1-2H3,(H,36,37)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m1/s1 |
InChI Key |
PHSXNKUCYFWOAY-OKNYKLPDSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
142569-83-3 | |
Synonyms |
berchemolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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